![molecular formula C12H10N4O2 B14602345 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one CAS No. 60723-64-0](/img/structure/B14602345.png)
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran moiety. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one typically involves the cycloaddition of nitriles and azides to form the tetrazole ring. This reaction is often carried out under mild conditions using catalysts such as triethyl orthoformate and sodium azide . The benzopyran moiety can be introduced through various organic synthesis techniques, including the use of aldehydes and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly approaches. These methods often utilize water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and benzopyran derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific receptors and enzymes. This interaction can lead to the inhibition of certain biological pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Another tetrazole-containing compound with similar chemical properties.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Features a tetrazole ring and is used in various chemical applications.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is unique due to its combination of the tetrazole ring and benzopyran moiety.
Properties
CAS No. |
60723-64-0 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-[2-(2H-tetrazol-5-yl)ethyl]chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-4,7H,5-6H2,(H,13,14,15,16) |
InChI Key |
RMOHKLKWLXUHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



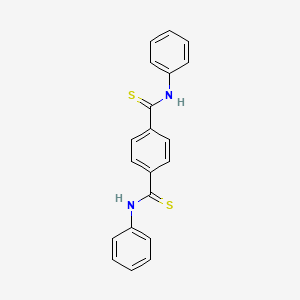
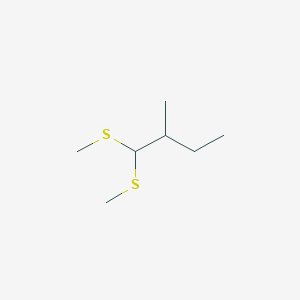
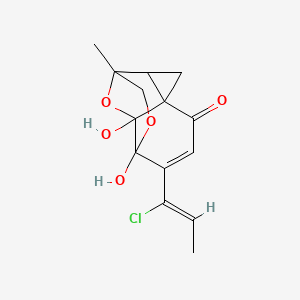
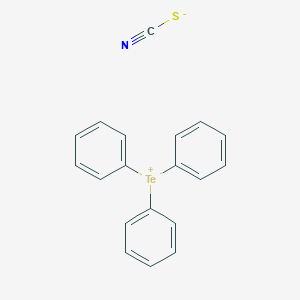
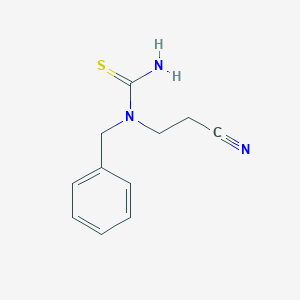
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
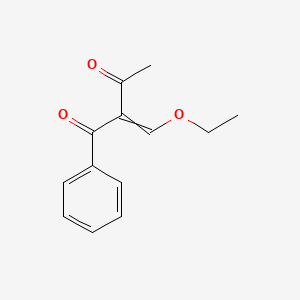
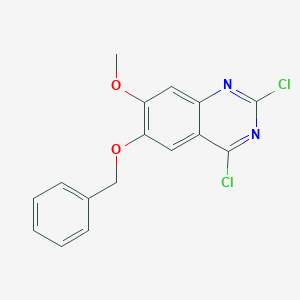
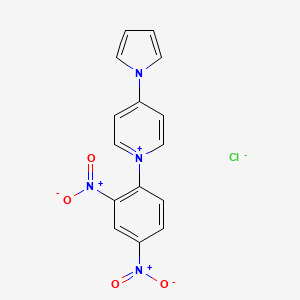
![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
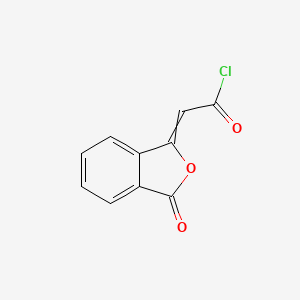
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
